Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate
CAS No.: 1798713-42-4
Cat. No.: VC2885556
Molecular Formula: C6H6F2N2O3
Molecular Weight: 192.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798713-42-4 |
|---|---|
| Molecular Formula | C6H6F2N2O3 |
| Molecular Weight | 192.12 g/mol |
| IUPAC Name | methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate |
| Standard InChI | InChI=1S/C6H6F2N2O3/c1-12-4(11)2-3-9-10-6(13-3)5(7)8/h5H,2H2,1H3 |
| Standard InChI Key | SJJNMJZRVQCDJF-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=NN=C(O1)C(F)F |
| Canonical SMILES | COC(=O)CC1=NN=C(O1)C(F)F |
Introduction
Chemical Properties and Structure
Molecular Structure
Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate features a central 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms at positions 3 and 4, and an oxygen atom at position 1. The difluoromethyl group (CHF2) is attached at position 5 of the oxadiazole ring, while position 2 is occupied by an acetate group with a methyl ester functionality. The complete structure can be represented by the molecular formula C6H6F2N2O3, with a molecular weight of 192.12 g/mol. The presence of the difluoromethyl group is particularly significant as it plays a crucial role in the compound's mechanism of action, especially in its interactions with target enzymes such as histone deacetylase 6 (HDAC6). The spatial arrangement of these functional groups contributes to the compound's three-dimensional structure and influences its binding affinity to target proteins.
Physical and Chemical Properties
Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate is typically available as a synthetic organic compound with specific physical and chemical properties that determine its behavior in various environments. While detailed information on its exact physical state, melting point, and boiling point is limited in the available search results, the compound's properties can be inferred from its structure and similar compounds in the oxadiazole family. The presence of both polar functional groups (oxadiazole ring, ester group) and the fluorinated moiety likely contributes to moderate solubility in organic solvents such as alcohols, ethers, and chlorinated solvents, while limiting water solubility. These solubility characteristics are important considerations for formulation and drug delivery applications if the compound is developed for therapeutic use.
The chemical reactivity of Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate is largely determined by its functional groups. The 1,3,4-oxadiazole ring is generally stable under physiological conditions but can undergo certain transformations under specific reaction conditions. Of particular interest is the reactivity of the difluoromethyl group when positioned adjacent to the oxadiazole ring. Research has shown that in DFMOs, the difluoromethyl-substituted oxadiazole can undergo a mechanism-based transformation when interacting with certain enzymes, such as HDAC6. This process involves the attack of a zinc-bound water molecule at the sp² carbon closest to the difluoromethyl moiety, followed by ring opening of the oxadiazole to yield a deprotonated difluoroacetylhydrazide as the active species. This unique reactivity is central to the compound's biological activity and distinguishes it from other oxadiazole derivatives with different substituents.
Structural Identifiers
Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate can be identified using various systematic nomenclature systems and unique identifiers that are essential for its unambiguous identification in chemical databases and literature. The compound is primarily identified by its CAS Registry Number (CAS RN) 1798713-42-4, although another CAS number, 132066-24-1, has also been associated with it in some sources. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate, which systematically describes its chemical structure. Additionally, the compound can be represented using structural identifiers such as the Standard InChI (International Chemical Identifier) and InChIKey, which provide unique text-based representations of its chemical structure that can be easily processed by computers.
The structural representation of Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate can also be expressed using various notation systems that capture its molecular structure in different formats. The Simplified Molecular-Input Line-Entry System (SMILES) notation for the compound is COC(=O)CC1=NN=C(O1)C(F)F, which encodes the connectivity of atoms in a linear string format. The Standard InChI for the compound is InChI=1S/C6H6F2N2O3/c1-12-4(11)2-3-9-10-6(13-3)5(7)8/h5H,2H2,1H3, with the corresponding InChIKey being SJJNMJZRVQCDJF-UHFFFAOYSA-N. These identifiers are particularly useful for database searches and programmatic manipulation of chemical information. The compound is also indexed in the PubChem database with the Compound ID 86811578, providing a reference point for accessing additional information about its properties and activities.
| Property | Value |
|---|---|
| CAS Number | 1798713-42-4 |
| IUPAC Name | methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate |
| Molecular Formula | C6H6F2N2O3 |
| Molecular Weight | 192.12 g/mol |
| SMILES | COC(=O)CC1=NN=C(O1)C(F)F |
| Standard InChI | InChI=1S/C6H6F2N2O3/c1-12-4(11)2-3-9-10-6(13-3)5(7)8/h5H,2H2,1H3 |
| Standard InChIKey | SJJNMJZRVQCDJF-UHFFFAOYSA-N |
| PubChem Compound ID | 86811578 |
Biological Activities and Applications
Mechanism of Action
The biological activity of Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate is closely related to its classification as a difluoromethyl-1,3,4-oxadiazole (DFMO). Research has shown that DFMOs act as selective, mechanism-based inhibitors of histone deacetylase 6 (HDAC6), an important enzyme involved in various cellular processes and a significant drug target in oncology and non-oncological diseases. The mechanism of inhibition involves a unique two-step slow-binding process that results in essentially irreversible inactivation of HDAC6. This process begins with the attack of a zinc-bound water molecule at the sp² carbon closest to the difluoromethyl moiety of the oxadiazole ring. Following this initial attack, the oxadiazole ring undergoes opening to yield a deprotonated difluoroacetylhydrazide as the active inhibitory species. The strong anionic zinc coordination of this intermediate and the binding of the difluoromethyl moiety in a specific pocket of the enzyme (identified as P571 in the research) contribute to the compound's potent and selective inhibition of HDAC6.
The specificity of DFMOs for HDAC6 over other HDAC isoforms represents a significant advantage in therapeutic applications. This selectivity is attributed to the unique binding mode of the compound and its reactive intermediates within the active site of HDAC6. According to research findings, the initial reversible binding of the DFMO to HDAC6 is followed by the chemical transformation described above, resulting in the formation of a tight and long-lived enzyme-inhibitor complex. This mechanism differs from that of traditional hydroxamic acid-based HDAC inhibitors, which typically rely on chelation of the zinc ion in the enzyme's active site without undergoing chemical transformation. The essentially irreversible nature of DFMO inhibition may contribute to prolonged pharmacological effects and potentially lower dosing requirements in therapeutic applications. The specific structural features of Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate, particularly the positioning of the difluoromethyl group relative to the oxadiazole ring, are critical for this mechanism of action.
Research Findings and Current Studies
Research on difluoromethyl-1,3,4-oxadiazoles (DFMOs), including compounds like Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate, has revealed significant findings regarding their mechanism of action and potential applications. A notable study reported that DFMOs act as mechanism-based and essentially irreversible HDAC6 inhibitors, capable of inhibiting the enzyme via a two-step slow-binding mechanism. This research, which included crystallographic and mechanistic experiments, suggested a specific molecular mechanism for the inhibition process, involving the attack of a zinc-bound water molecule at the sp² carbon closest to the difluoromethyl moiety, followed by ring opening of the oxadiazole. This process yields a deprotonated difluoroacetylhydrazide as the active inhibitory species, which forms a strong coordination bond with the zinc ion in the enzyme's active site. The binding of the difluoromethyl moiety in a specific pocket of the enzyme (P571) further contributes to the essentially irreversible nature of the inhibition. These mechanistic insights provide a foundation for understanding the unique properties of DFMOs and their potential advantages over other classes of HDAC inhibitors.
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